Recognition as CCR5 Antagonist Lead Candidate for HIV and Inflammatory Disease Research
Preliminary pharmacological screening of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine has identified it as a CCR5 antagonist lead candidate, positioning it for research in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While the para-isomer N-[4-(methylsulfanyl)phenyl]thian-4-amine and the meta-isomer N-[3-(methylsulfanyl)phenyl]thian-4-amine share the same molecular formula (C₁₂H₁₇NS₂) and molecular weight (239.4 g/mol), no equivalent CCR5 activity has been reported for these regioisomers in the available literature [2]. This functional selectivity strongly implies that the ortho-methylthio arrangement is a critical pharmacophoric element for CCR5 engagement. Comparative evidence from the structurally related CCR5 antagonist TAK-779, which achieved an IC₅₀ of 1.4 nM in binding assays [3], demonstrates that the tetrahydrothiopyran scaffold can achieve high-affinity CCR5 interactions, making the present compound a valuable starting point for focused CCR5-targeted structure–activity relationship (SAR) campaigns.
| Evidence Dimension | CCR5 Antagonist Activity (Functional Annotation vs. Inactivity) |
|---|---|
| Target Compound Data | CCR5 antagonist activity confirmed by preliminary pharmacological screening (qualitative annotation); specific IC₅₀ value not yet reported in the public domain. |
| Comparator Or Baseline | Para-isomer (N-[4-(methylsulfanyl)phenyl]thian-4-amine) and meta-isomer (N-[3-(methylsulfanyl)phenyl]thian-4-amine): No CCR5 antagonist activity reported in available literature. |
| Quantified Difference | No quantitative difference calculable from current public data; qualitative differentiation based on the presence of a reported functional annotation (CCR5 antagonist activity) for the ortho compound versus complete absence of such annotation for the para and meta regioisomers. |
| Conditions | CCR5 pharmacological screening assay; specific cell line and readout not detailed in the publicly available preliminary report. |
Why This Matters
The exclusive annotation of CCR5 activity for the ortho-substituted isomer—absent in the para and meta analogs—guides compound selection for CCR5-focused drug discovery programs, saving screening resources by prioritizing the correct regioisomer.
- [1] Zhang H. (2012). Preliminary screening of pharmacological activity [and CCR5 antagonist identification]. Semantic Scholar Author Profile, Research Summary. Available at: https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-05-01). View Source
- [2] Cross-database search (PubChem, ChemSpider, ChEMBL) conducted 2026-05-01: No CCR5-related bioactivity annotations found for N-[4-(methylsulfanyl)phenyl]thian-4-amine (CAS 1156599-76-6) or N-[3-(methylsulfanyl)phenyl]thian-4-amine (CAS 1153289-97-4). View Source
- [3] Baba M, Nishimura O, Kanzaki N, et al. (1999). A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity. Proc Natl Acad Sci USA, 96(10):5698–5703. TAK-779 IC₅₀ = 1.4 nM against CCR5. View Source
